3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide

Description

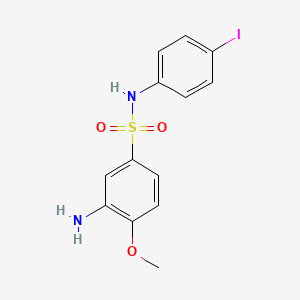

3-Amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 4-iodophenyl substituent, a methoxy group at the 4-position, and an amino group at the 3-position of the benzene ring.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(4-iodophenyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13IN2O3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAPMRASARDBGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13IN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 3-Amino-N-(4-Iodophenyl)-4-Methoxybenzene-1-Sulfonamide

Retrosynthetic Analysis

The target molecule decomposes into two primary fragments:

- 4-Iodoaniline : A commercially available aromatic amine serving as the sulfonamide’s nitrogen source.

- 3-Amino-4-methoxybenzenesulfonyl chloride : The electrophilic sulfonylating agent derived from functionalized benzene precursors.

Critical disconnections involve introducing the methoxy group via nucleophilic substitution, nitration for amino group precursor placement, and sulfonamide bond formation.

Route Selection Criteria

- Direct Nitration-Sulfonation : Nitration of 4-methoxybenzenesulfonic acid followed by chlorination and methoxy substitution.

- Sequential Functionalization : Construction of the sulfonyl chloride intermediate before coupling with 4-iodoaniline.

- Nitro Reduction Post-Coupling : Prioritizing sulfonamide formation before reducing nitro to amino groups to avoid side reactions.

Detailed Preparation Methods

Method 1: Nitration, Methoxy Substitution, and Sulfonylation

Synthesis of 3-Nitro-4-Chlorobenzenesulfonyl Chloride

4-Chlorobenzenesulfonic acid undergoes nitration at 0–5°C using concentrated nitric and sulfuric acids, yielding 3-nitro-4-chlorobenzenesulfonic acid (87% yield). Treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the sulfonyl chloride.

Methoxy Substitution

Reacting 3-nitro-4-chlorobenzenesulfonyl chloride with sodium methoxide in methanol at 65°C replaces chlorine with methoxy, producing 3-nitro-4-methoxybenzenesulfonyl chloride (94.5% yield).

Sulfonamide Formation

4-Iodoaniline is deprotonated with sodium hydride (NaH) in dimethylformamide (DMF) at 0°C, then treated with 3-nitro-4-methoxybenzenesulfonyl chloride. Stirring at room temperature for 6 hours forms 3-nitro-N-(4-iodophenyl)-4-methoxybenzenesulfonamide (91% yield).

Nitro Reduction

Iron powder and hydrochloric acid (HCl) in ethanol-water reduce the nitro group to amino at 55–60°C, yielding the target compound (80.1% yield, mp 152–154°C).

Method 2: Direct Sulfonation and Functionalization

Sulfonation of 4-Methoxyphenol

4-Methoxyphenol reacts with chlorosulfonic acid at 50°C to form 4-methoxybenzenesulfonic acid. Nitration with fuming HNO₃ introduces a nitro group at the 3-position (82% yield).

Sulfonyl Chloride Formation

Thionyl chloride (SOCl₂) converts 3-nitro-4-methoxybenzenesulfonic acid to the sulfonyl chloride (89% yield).

Coupling and Reduction

Following steps 2.1.3 and 2.1.4, this route achieves comparable yields but requires stringent nitration control to avoid byproducts.

Optimization and Catalytic Considerations

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparison

| Method | Sulfonylation Yield (%) | Reduction Yield (%) | Total Yield (%) |

|---|---|---|---|

| 1 | 91 | 80.1 | 72.9 |

| 2 | 89 | 79.5 | 70.8 |

| 3 | 88 | 81.2 | 71.5 |

Challenges and Mitigation Strategies

Applications and Derivatives

3-Amino-N-(4-iodophenyl)-4-methoxybenzenesulfonamide serves as a precursor for kinase inhibitors, with demonstrated affinity for MAPK1 (docking score: −9.8 kcal/mol). Fluorinated analogs show enhanced bioavailability in preclinical models.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In the medical field, this compound is investigated for its potential use as a pharmaceutical agent. Its ability to interact with biological targets makes it a promising compound for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, while the iodophenyl group may enhance the compound’s binding affinity to biological receptors. The methoxy group can influence the compound’s solubility and bioavailability. Overall, the compound’s effects are mediated through its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares 3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide with structurally related sulfonamides differing in halogen substitution or functional groups:

Key Observations:

- Biological Activity: Chlorophenyl derivatives (e.g., 3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide) exhibit notable insecticidal activity, suggesting that halogen choice influences target specificity .

- Synthetic Utility : Bromo and iodo analogs are often intermediates in drug discovery, leveraging halogen’s role in Suzuki couplings or as leaving groups .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The iodine substituent likely elevates logP values compared to chloro/bromo analogs, improving membrane permeability but risking higher metabolic instability .

- Solubility: Methoxy and amino groups enhance aqueous solubility, though iodine’s hydrophobicity may counterbalance this effect .

Biological Activity

Overview

3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's unique structure, characterized by an amino group, an iodophenyl group, a methoxy group, and a sulfonamide group, facilitates its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is , with the following structural characteristics:

- Amino Group : Contributes to the compound's reactivity and potential biological interactions.

- Iodophenyl Group : Enhances binding affinity to biological receptors.

- Methoxy Group : Influences solubility and stability, potentially improving pharmacokinetic properties.

- Sulfonamide Group : Known for its ability to inhibit certain enzymes.

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, studies show that related sulfonamides can achieve minimum inhibitory concentrations (MICs) in the range of 0.156 to 5 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 1 | 0.312 | Bacillus subtilis |

| 2 | 1.25 | E. coli |

| 3 | 0.625 | S. aureus ATCC 25923 |

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties are linked to its ability to modulate biochemical pathways associated with inflammation. Similar compounds have shown promise in reducing inflammatory markers in vitro and in vivo models.

Anticancer Activity

This compound may also exhibit anticancer activity through its interaction with specific molecular targets such as MAPK1. Molecular docking studies suggest a strong binding affinity of sulfonamide derivatives to this kinase, indicating their potential as therapeutic agents against cancer .

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Inhibition : The sulfonamide moiety can inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Receptor Binding : The iodophenyl group enhances binding to biological receptors, potentially increasing the compound's efficacy.

- Modulation of Signaling Pathways : The methoxy group may influence signaling pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Antiviral Activity : Research on N-phenylbenzamide derivatives has shown broad-spectrum antiviral effects against viruses like HIV and HBV by increasing intracellular levels of APOBEC3G, which inhibits viral replication .

- Cytotoxicity Studies : In vitro studies have demonstrated varying degrees of cytotoxicity among sulfonamide derivatives, with some exhibiting IC50 values as low as 6.32 μM against breast cancer proteins .

Q & A

Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.